Cbl-b-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbl-b-IN-12 is a small-molecule inhibitor targeting the Casitas B-lineage lymphoma-b (Cbl-b) protein, a member of the RING-type E3 ubiquitin ligases. Cbl-b plays a crucial role in regulating immune cell activity and has been identified as a promising target for cancer immunotherapy due to its role in promoting an immunosuppressive tumor environment .
Preparation Methods
The synthesis of Cbl-b-IN-12 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for this compound are designed to optimize yield and purity, often involving large-scale reactions and purification techniques .
Chemical Reactions Analysis
Cbl-b-IN-12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted analogs .
Scientific Research Applications
Cbl-b-IN-12 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of Cbl-b in various biochemical pathways. In biology, it helps elucidate the mechanisms of immune regulation and signal transduction. In medicine, this compound is being investigated for its potential in cancer immunotherapy, as it can enhance the immune response against tumors. Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Mechanism of Action
Cbl-b-IN-12 exerts its effects by inhibiting the activity of the Cbl-b protein. The compound binds to the N-terminal fragment of Cbl-b, which contains the tyrosine kinase binding domain (TKBD) and linker helix region (LHR), but not the RING domain. This binding locks Cbl-b in an inactive conformation, preventing it from ubiquitinating and targeting receptor protein tyrosine kinases (PTKs) for degradation. As a result, the signaling pathways regulated by these PTKs remain active, leading to enhanced immune cell activation and anti-tumor responses .
Comparison with Similar Compounds
Cbl-b-IN-12 is unique among Cbl-b inhibitors due to its specific binding mechanism and high potency. Similar compounds include Nx-1607 and its analogues, which also target Cbl-b but may have different binding affinities and mechanisms of action. Other related compounds include inhibitors of other E3 ubiquitin ligases, such as MDM2 and VHL, which target different proteins and pathways but share the common goal of modulating protein ubiquitination for therapeutic purposes .
Properties
Molecular Formula |
C28H29F3N6O2 |
---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
6-(5-azaspiro[2.4]heptan-5-ylmethyl)-2-[3-[3-[(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]phenyl]-8-(trifluoromethyl)imidazo[1,5-a]pyridin-3-one |
InChI |
InChI=1S/C28H29F3N6O2/c1-34-18-32-33-24(34)11-27(16-39-17-27)20-3-2-4-21(10-20)36-14-23-22(28(29,30)31)9-19(13-37(23)25(36)38)12-35-8-7-26(15-35)5-6-26/h2-4,9-10,13-14,18H,5-8,11-12,15-17H2,1H3 |
InChI Key |
QWIYHMAATGUUNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1CC2(COC2)C3=CC(=CC=C3)N4C=C5C(=CC(=CN5C4=O)CN6CCC7(C6)CC7)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.